[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine core substituted with a hydroxymethyl group at the 3-position and a benzyl carbamate moiety. The compound’s structure combines a six-membered piperidine ring, which confers conformational flexibility, with a hydroxyethyl chain that enhances hydrophilicity. The benzyl ester group serves as a protective group for the carbamate functionality, a common strategy in medicinal chemistry to modulate stability and bioavailability during synthesis . This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of protease inhibitors and neuroactive agents due to its ability to interact with enzyme active sites via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-10-9-18-8-4-7-15(12-18)11-17-16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWVBSRIXBQHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Cytotoxic Effects : In vitro studies suggest possible cytotoxicity against cancer cell lines.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases.
Pharmaceuticals
The compound serves as a lead candidate for drug development targeting specific receptors or pathways. Its structural features may enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Agriculture
Due to its biological activity, there is potential for application as a pesticide or herbicide. The effectiveness against pests could make it a valuable addition to agricultural practices.
Material Science
The compound may be incorporated into polymers or coatings where specific chemical properties are required. Its unique functional groups could enhance the performance characteristics of materials.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Cytotoxicity Studies : Research demonstrated that [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Research : Investigations into neuroprotective effects indicated that related compounds could mitigate neuronal damage in models of neurodegeneration, highlighting the therapeutic potential of this compound in treating conditions like Alzheimer's disease.
- Agricultural Trials : Field studies are ongoing to assess the effectiveness of this compound as a pesticide. Initial results indicate promising activity against common agricultural pests, warranting further exploration into its formulation and application methods.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Core Structure Effects :
- Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., the target compound) exhibit greater conformational flexibility and reduced ring strain compared to pyrrolidine analogs (e.g., [(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester). This difference impacts binding affinity in enzyme inhibition studies .
- Hydroxyethyl Substitution : The hydroxyethyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to methyl or cyclopropyl analogs (e.g., Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester) .
Carbamate Group Variations: Benzyl vs. Tert-Butyl Esters: Benzyl esters (as in the target compound) are more labile under hydrogenolytic conditions compared to tert-butyl esters (e.g., (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester), which require stronger acids for deprotection . Ethyl vs. Methyl Carbamates: Ethyl-substituted analogs (e.g., Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester) show slightly lower thermal stability due to increased steric bulk .
Biological and Synthetic Implications :
- The hydroxyethyl-piperidine motif in the target compound is critical for interactions with proteases and neurotransmitter receptors, as evidenced by its use in peptidomimetic studies .
- Pyrrolidine derivatives (e.g., [(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester) exhibit faster metabolic clearance in vitro, likely due to their smaller ring size and higher solubility .
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure comprises a piperidine ring, a hydroxyethyl group, and a benzyl ester moiety, which may enhance its solubility and biological interactions. This article delves into the biological activities associated with this compound, including antimicrobial properties, cytotoxicity against cancer cells, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 278.35 g/mol. The presence of functional groups such as the hydroxyethyl and benzyl functionalities suggests a broad range of potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 278.35 g/mol |
| Chemical Formula | C15H22N2O3 |
| CAS Number | 1353984-55-0 |
| InChI Key | MKKLGXKQIBLBPW-UHFFFAOYNA-N |
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to This compound exhibit significant antimicrobial activity. Research has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections. For instance, compounds with similar piperidine structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Cytotoxic Effects
In vitro studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. For example, derivatives of piperidine have been shown to inhibit the growth of breast cancer cells significantly, with some studies reporting a reduction in cell viability by over 50% at specific concentrations . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the piperidine ring could enhance cytotoxicity .
Neuroprotective Effects
Similar compounds have also been investigated for their neuroprotective properties. The piperidine ring is often associated with neuroactive properties, making this compound a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that the hydroxyethyl group may play a role in enhancing neuroprotection by modulating neurotransmitter systems .
Case Studies
- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various piperidine derivatives, including those similar to our compound. The results showed that certain derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In a detailed examination of cytotoxic effects, researchers found that compounds featuring a piperidine backbone reduced viability in MDA-MB-231 breast cancer cells by 55% when administered at 10 μM concentrations over three days .
- Neuroprotection Research : A recent investigation into neuroprotective effects revealed that compounds with hydroxyethyl substitutions can significantly inhibit oxidative stress-induced neuronal death in vitro, suggesting potential therapeutic applications in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester?
- Methodology : The synthesis often involves reductive amination and nucleophilic substitution. For example:
- Reductive amination : 4-Carboxybenzaldehyde reacts with SOCl₂/DMF to form an ester intermediate, followed by reductive amination with rac-3-hydroxypiperidine .
- Nucleophilic substitution : Benzyl-4-(aminomethyl)piperidine-1-carboxylate reacts with 2-chloro-5-fluoropyrimidine in DMF at 100°C for 6 hours, followed by silica gel chromatography (CH₂Cl₂:IPA:hexane gradients) for purification .
- Benzyl ester protection : 2-Benzyloxypyridine is used as a reagent for benzyl ester formation, enabling mild reaction conditions and high yields .
Q. How is the benzyl carbamate group utilized as a protecting group in synthetic workflows?
- Methodology : The benzyl carbamate moiety protects amines during multi-step syntheses. For example:
- In glycosylation reactions, benzyl carbamate derivatives (e.g., benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester) serve as intermediates, with deprotection achieved via hydrogenolysis or acidic conditions .
- Stability under basic conditions allows selective reactions at other functional groups, as seen in Heck reaction protocols .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during structural characterization?
- Methodology : Cross-validation using complementary techniques:
- NMR analysis : Compare chemical shifts and coupling constants with literature data. For example, δH 3.08–3.38 ppm (CH₂ groups) and δH 5.04 ppm (benzyl protons) align with carbamate derivatives .
- IR spectroscopy : Confirm carbamate C=O stretches (~1689 cm⁻¹) and N-H stretches (~3338 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ions (e.g., M+1 = 345.29 for a fluoropyrimidine derivative) .
Q. What strategies optimize low-yielding reactions involving this compound (e.g., iodination or cross-coupling)?
- Methodology : Systematic condition screening:
- Solvent selection : Acetone enhances iodination efficiency (80% yield) compared to polar aprotic solvents .
- Catalyst systems : Polystyrene-triphenylphosphine improves iodide displacement reactivity .
- Temperature control : Heating at 100°C for nucleophilic substitution minimizes side reactions .
Q. How does stereochemistry influence the reactivity of derivatives (e.g., cis/cyclohexyl isomers)?
- Methodology : Stereochemical control via chiral auxiliaries or catalysts:
- Cis-cyclohexyl derivatives : Synthesized using stereoselective reduction or enzymatic resolution, with purity confirmed by chiral HPLC .
- Asymmetric Mannich reactions : Benzyl carbamate derivatives enable enantioselective C-N bond formation via organocatalysis .
Q. What role does this compound play in medicinal chemistry applications (e.g., conjugate vaccines or kinase inhibitors)?
- Methodology : Functionalization for bioactive conjugates:
- Glycosylation : Used to synthesize Klebsiella pneumoniae LPS derivatives for vaccine development, with benzyl carbamate intermediates enabling selective coupling .
- Kinase inhibitor precursors : Piperidine-carbamate scaffolds are modified via Suzuki-Miyaura cross-coupling for targeted drug discovery .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for nucleophilic substitutions?
- Resolution : Evaluate variables:
- Solvent polarity : DMF vs. acetone (yields vary from 7% to 80% in similar reactions) .
- Catalyst load : Excess NaI (3.25 eq.) improves iodide displacement efficiency .
- Purification methods : Silica gel chromatography with gradient elution (e.g., 10:1 CH₂Cl₂:IPA) enhances recovery of polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
